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Compound of Interest

2-(4-
Compound Name:
Bromophenoxy)acetohydrazide

Cat. No.: B095197

Spectroscopic Analysis of 2-(4-
Bromophenoxy)acetohydrazide: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-
bromophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically
active compounds. The following sections detail the expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a
comprehensive spectroscopic profile of the molecule.

Core Spectroscopic Data

The structural features of 2-(4-bromophenoxy)acetohydrazide, including the aromatic ring,
ether linkage, and hydrazide functional group, give rise to characteristic signals in various
spectroscopic techniques. The quantitative data presented below is compiled from analyses of
structurally similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen,
and the amine protons of the hydrazide group.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

-NH:z 41-45 Singlet (broad) 2H

-NH- 9.0-9.5 Singlet (broad) 1H

-O-CHz- 45-4.8 Singlet 2H

Ar-H (ortho to -0O) 6.8-7.0 Doublet 2H

Ar-H (ortho to -Br) 74-7.6 Doublet 2H

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique
carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the
carbonyl carbon.

Carbon Assignment Predicted Chemical Shift (3, ppm)
C=0 168 -172

Ar-C (C-0) 155 - 158

Ar-C (C-H, ortho to -O) 116 - 118

Ar-C (C-Br) 114 - 116

Ar-C (C-H, ortho to -Br) 132 -134

-O-CH>- 65 - 68

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key
vibrational frequencies are expected for the N-H, C=0, C-O, and C-Br bonds.
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Expected Wavenumber

Functional Group Vibrational Mode

(cm~)
N-H (Amine) Stretching 3200 - 3400 (two bands)
N-H (Amide) Stretching 3150 - 3300
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=0 (Amide I) Stretching 1650 - 1680
N-H (Amide II) Bending 1510 - 1550
C-O (Aryl Ether) Asymmetric Stretching 1230 - 1270
C-O (Aryl Ether) Symmetric Stretching 1020 - 1060
C-Br Stretching 500 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The presence of bromine, with its two common isotopes (’°Br and 8Br) in a
nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and bromine-
containing fragments.
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lon m/z (relative to 7°Br)  m/z (relative to 8Br)  Notes
[M]*+ 230 232 Molecular lon
Protonated Molecular
[M+H]*+ 231 233
lon
[M+Na]* 253 255 Sodium Adduct
Fragment from
[C7HeBrol* 185 187 cleavage of the O-CH:
bond
Fragment from
[CeHaBroj+ 171 173 cleavage of the O-CH:2
bond
[CeHaBI]* 155 157 Bromophenyl cation

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for 2-(4-
bromophenoxy)acetohydrazide.

NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of 2-(4-bromophenoxy)acetohydrazide in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube.

e Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

e H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (O

ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the low
natural abundance of 13C.

IR Spectroscopy:
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o Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total
Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr
powder and press into a thin pellet. For ATR, place a small amount of the solid sample
directly on the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

Mass Spectrometry:

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

 Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the
sample is typically introduced via direct infusion or through a liquid chromatography system.

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and
a general workflow for the spectroscopic analysis of 2-(4-bromophenoxy)acetohydrazide.

[C7HeBro]* - CH2 > [CeHaBroJ* -Co [CeHaBr]*
y m/z = 185/187 m/z = 171/173 m/z = 155/157

[CsHoBrN202]*
miz = 230/232
- C7HsBro [CH2CONHNHz]*
miz=74

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.
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Caption: General Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-
Bromophenoxy)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095197#spectroscopic-analysis-nmr-ir-mass-spec-of-
2-4-bromophenoxy-acetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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